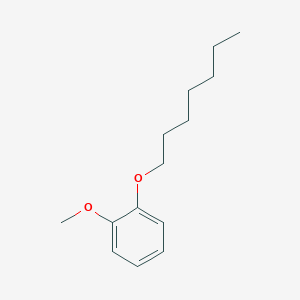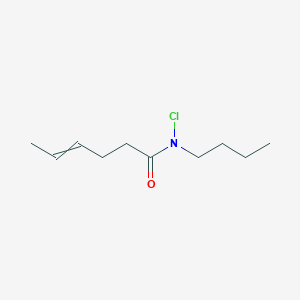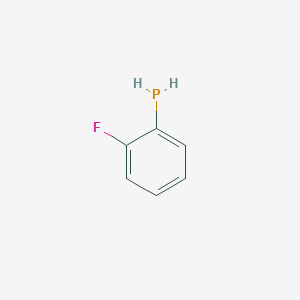![molecular formula C20H18I2N2O2 B15168328 1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide CAS No. 886577-82-8](/img/structure/B15168328.png)
1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide is a complex organic compound that features a central phenylene group flanked by two oxoethane groups, each connected to a pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-phenylenediamine and 2-bromoacetophenone.
Formation of Intermediate: The 1,3-phenylenediamine reacts with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form the intermediate 1,3-phenylenebis(2-oxoethane-2,1-diyl).
Quaternization: The intermediate is then reacted with pyridine in the presence of an iodinating agent such as iodine or iodomethane to form the final product, 1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve:
Bulk Synthesis: Large-scale reactions using industrial reactors to ensure consistent product quality.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
科学研究应用
1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The pyridinium groups can also participate in electrostatic interactions with negatively charged biomolecules.
相似化合物的比较
Similar Compounds
1,1’-[1,4-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide: Similar structure but with a 1,4-phenylene group.
1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) dibromide: Similar structure but with bromide ions instead of iodide ions.
Uniqueness
1,1’-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide is unique due to its specific arrangement of functional groups and the presence of iodide ions, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
886577-82-8 |
|---|---|
分子式 |
C20H18I2N2O2 |
分子量 |
572.2 g/mol |
IUPAC 名称 |
2-pyridin-1-ium-1-yl-1-[3-(2-pyridin-1-ium-1-ylacetyl)phenyl]ethanone;diiodide |
InChI |
InChI=1S/C20H18N2O2.2HI/c23-19(15-21-10-3-1-4-11-21)17-8-7-9-18(14-17)20(24)16-22-12-5-2-6-13-22;;/h1-14H,15-16H2;2*1H/q+2;;/p-2 |
InChI 键 |
QKCRUWFBJHGAFP-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=CC=C2)C(=O)C[N+]3=CC=CC=C3.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)

![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B15168310.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)

![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)
![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)


![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)
